4-Bromo-1-hexyl-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-hexyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16BrN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hexyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with hexylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-hexyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-hexyl-1H-pyrazol-3-amine .
Scientific Research Applications
4-Bromo-1-hexyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential inhibitors of enzymes such as liver alcohol dehydrogenase.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-hexyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes. This interaction disrupts the enzyme’s normal function, leading to the desired inhibitory effect .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the hexyl group.
4-Bromo-1H-pyrazole-3-carbonitrile: Contains a cyano group instead of an amine group.
4-Bromo-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of an amine group.
Uniqueness: 4-Bromo-1-hexyl-1H-pyrazol-3-amine is unique due to the presence of the hexyl group, which imparts specific lipophilic properties. This makes it more suitable for applications requiring hydrophobic interactions, such as in certain drug formulations or material science applications .
Properties
Molecular Formula |
C9H16BrN3 |
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Molecular Weight |
246.15 g/mol |
IUPAC Name |
4-bromo-1-hexylpyrazol-3-amine |
InChI |
InChI=1S/C9H16BrN3/c1-2-3-4-5-6-13-7-8(10)9(11)12-13/h7H,2-6H2,1H3,(H2,11,12) |
InChI Key |
DTXSPGVBWDQPBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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